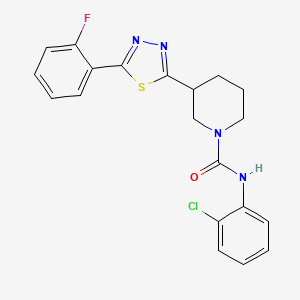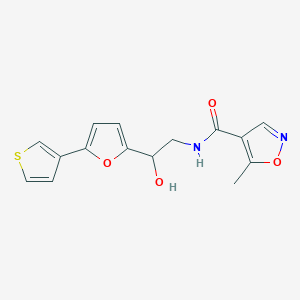![molecular formula C14H15N7OS B2636626 N,2-dimethyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-1,3-thiazole-4-carboxamide CAS No. 2197895-95-5](/img/structure/B2636626.png)
N,2-dimethyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-1,3-thiazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N,2-dimethyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-1,3-thiazole-4-carboxamide” is a complex organic compound that contains several heterocyclic rings, including a triazole, a pyridazine, an azetidine, and a thiazole . These types of compounds are often used in medicinal chemistry due to their ability to bind to various enzymes and receptors .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as X-ray crystallography and NMR spectroscopy . These techniques can provide detailed information about the arrangement of atoms in the molecule and the types of bonds present .Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the specific functional groups present in the molecule. For example, the presence of a triazole ring could make the compound susceptible to reactions with electrophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by its molecular structure. For example, the presence of multiple nitrogen atoms could contribute to its potential as an energetic material .Aplicaciones Científicas De Investigación
Synthesis and Antiproliferative Activity
Researchers have synthesized a series of derivatives related to the core structure of interest, examining their potential in inhibiting the proliferation of endothelial and tumor cells. These compounds, while differing from the exact chemical name provided, share structural motifs and have been found to inhibit cell proliferation, suggesting potential applications in cancer research and therapy (Ilić et al., 2011).
Antibacterial and Antifungal Activities
Another study focused on the synthesis of heterocyclic compounds incorporating the [1,2,4]triazolo[3,4-b][1,3,4]thiadiazole moiety, demonstrating their characterization and evaluation against various bacterial and fungal strains. These findings indicate the potential of such compounds in developing new antimicrobial agents, underscoring the relevance of the chemical structure in designing drugs to combat infectious diseases (Patel & Patel, 2015).
Novel Dyeing Agents and Biological Activity
The synthesis of novel heterocyclic compounds with selenium for dyeing polyester fibers has been explored, where these compounds exhibited significant antioxidant, antitumor, and antimicrobial activities. This research shows the dual application of such chemicals in both material sciences for dyeing purposes and in biomedical research for their biological activities (Khalifa et al., 2015).
Insecticidal Applications
A study synthesized biologically active heterocyclic compounds, including structures related to the query compound, and tested them as potential insecticidal agents against the cotton leafworm. The research suggests that such compounds could contribute to agricultural sciences by providing new tools for pest management (Soliman et al., 2020).
Direcciones Futuras
Propiedades
IUPAC Name |
N,2-dimethyl-N-[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]-1,3-thiazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N7OS/c1-9-16-11(7-23-9)14(22)19(2)10-5-20(6-10)13-4-3-12-17-15-8-21(12)18-13/h3-4,7-8,10H,5-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLRYTRFTLGXNMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C(=O)N(C)C2CN(C2)C3=NN4C=NN=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N7OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,2-dimethyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-1,3-thiazole-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-methoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-ol](/img/structure/B2636545.png)
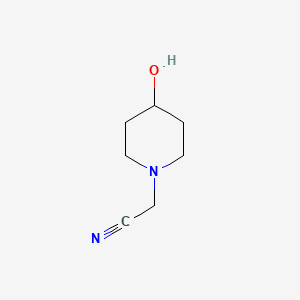
![N-[3-(acetylamino)-2,4,6-trimethylbenzyl]-2-chloroacetamide](/img/structure/B2636549.png)
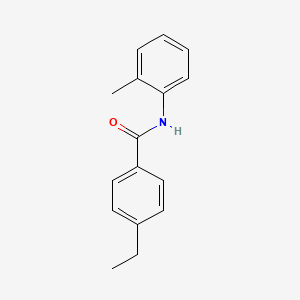
![[2-(6,7-Dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)ethyl]amine dihydrochloride](/img/structure/B2636551.png)
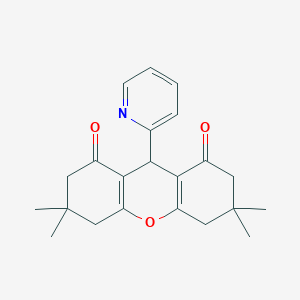
![1-(4-Chlorobenzo[d]thiazol-2-yl)azetidin-3-yl 2-(3,5-dimethylisoxazol-4-yl)acetate](/img/structure/B2636554.png)
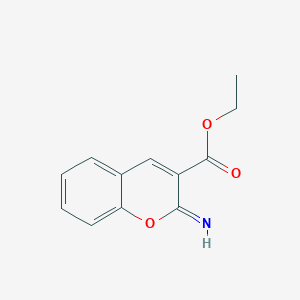
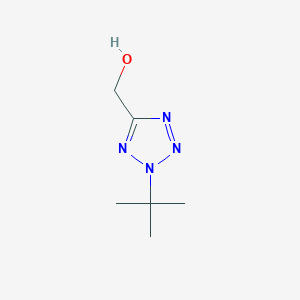
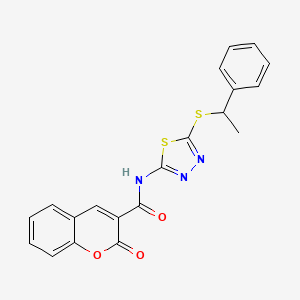
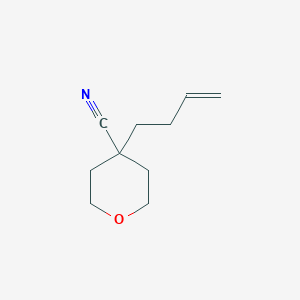
![methyl 2,4-dimethyl-5-[2-[5-(5-methylfuran-2-yl)-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl]sulfanylacetyl]-1H-pyrrole-3-carboxylate](/img/structure/B2636563.png)
